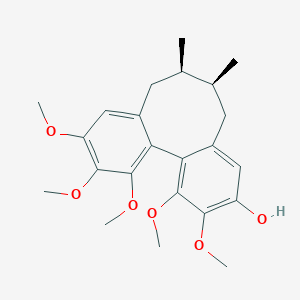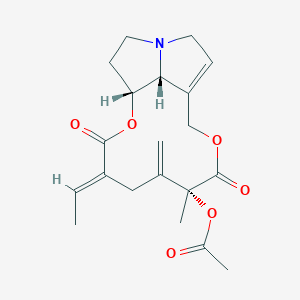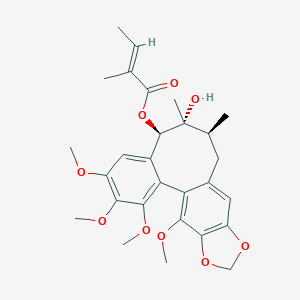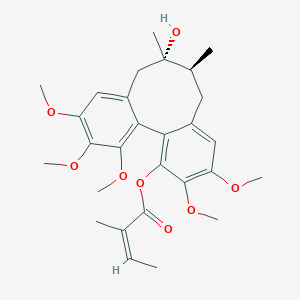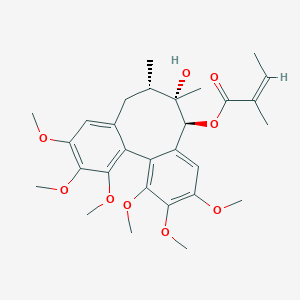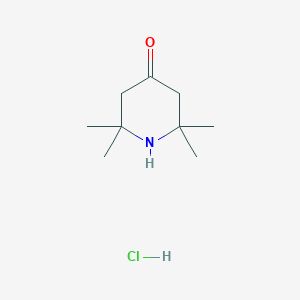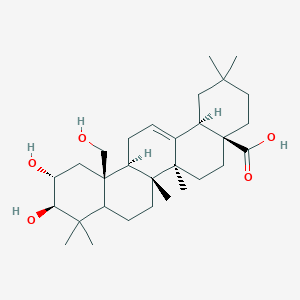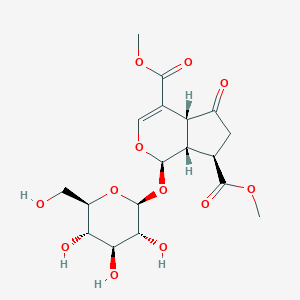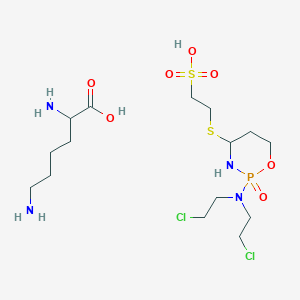
Mafosfamide L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mafosfamide L-lysine is a prodrug of mafosfamide, which is a well-known alkylating agent used in cancer chemotherapy. This compound has been developed to improve the solubility and stability of mafosfamide, and to reduce its toxicity.
Wirkmechanismus
Mafosfamide L-lysine is a prodrug of mafosfamide, which is an alkylating agent. Alkylating agents are cytotoxic drugs that work by adding an alkyl group to DNA, which interferes with DNA replication and leads to cell death. This compound is converted to mafosfamide in the body, which then alkylates DNA and causes cell death.
Biochemical and Physiological Effects:
This compound is metabolized in the liver to mafosfamide, which is then excreted in the urine. This compound has been shown to have lower toxicity than mafosfamide, which makes it a promising candidate for cancer chemotherapy. This compound has also been shown to be less toxic to normal cells than to cancer cells, which is important for reducing side effects.
Vorteile Und Einschränkungen Für Laborexperimente
Mafosfamide L-lysine has several advantages for lab experiments. It is water-soluble, which makes it easier to handle than mafosfamide, which is insoluble in water. This compound is also stable in solution, which makes it easier to store and use. However, this compound is still a toxic compound, and appropriate safety precautions should be taken when handling it.
Zukünftige Richtungen
There are several future directions for research on mafosfamide L-lysine. One direction is to study its efficacy in combination with other anticancer drugs. Another direction is to study its efficacy in animal models of cancer, including models of metastatic disease. Finally, studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of this compound, including its metabolism and excretion in humans.
Synthesemethoden
Mafosfamide L-lysine is synthesized by reacting mafosfamide with L-lysine. The reaction is carried out in a solvent system consisting of water and an organic solvent such as dimethylformamide or dimethyl sulfoxide. The reaction is catalyzed by a base such as triethylamine or sodium hydroxide. The resulting product is purified by precipitation and filtration.
Wissenschaftliche Forschungsanwendungen
Mafosfamide L-lysine has been extensively studied for its anticancer activity. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been shown to be effective in animal models of cancer, both as a single agent and in combination with other anticancer drugs.
Eigenschaften
CAS-Nummer |
98845-64-8 |
|---|---|
Molekularformel |
C15H33Cl2N4O7PS2 |
Molekulargewicht |
547.5 g/mol |
IUPAC-Name |
2-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid;2,6-diaminohexanoic acid |
InChI |
InChI=1S/C9H19Cl2N2O5PS2.C6H14N2O2/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17;7-4-2-1-3-5(8)6(9)10/h9H,1-8H2,(H,12,14)(H,15,16,17);5H,1-4,7-8H2,(H,9,10) |
InChI-Schlüssel |
DYLRFXGKCIFZAH-NNDOHRJVSA-N |
SMILES |
C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl.C(CCN)CC(C(=O)O)N |
Kanonische SMILES |
C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl.C(CCN)CC(C(=O)O)N |
Aussehen |
white powder |
Reinheit |
99%+ |
Synonyme |
ASTA 7654 Asta Z 7654 Asta Z7654 mafosfamide-lysine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



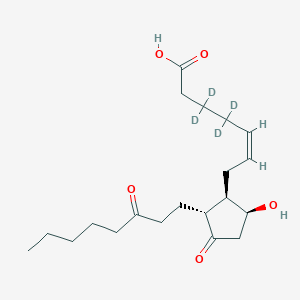
![2-[(3,4-Dimethoxycinnamoyl)amino]-3-hydroxybenzoic acid](/img/structure/B200538.png)
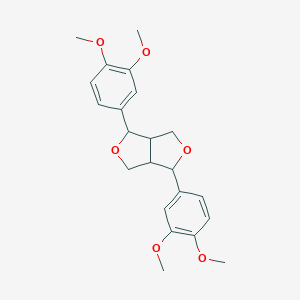
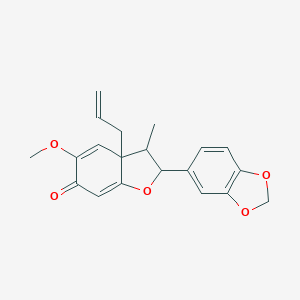
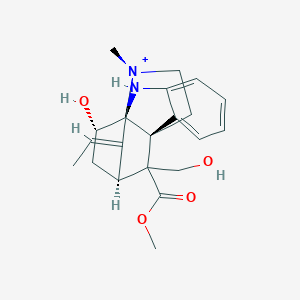
![(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B201540.png)
